molecular formula C20H32N2O4S B2461441 2-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034509-06-1

2-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2461441
CAS No.: 2034509-06-1
M. Wt: 396.55
InChI Key: ZZMLEOPYSWGHJE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
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Biological Activity

2-(4-Methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxyphenyl group, a tetrahydro-pyran moiety, and a piperidine ring, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C19H30N2O3SC_{19}H_{30}N_{2}O_{3}S with a molecular weight of approximately 366.52 g/mol. The structural complexity is pivotal for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that sulfonamide derivatives can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The structural components of the compound may interact with cellular pathways involved in cancer proliferation and apoptosis.
  • Neuroprotective Effects : The tetrahydro-pyran moiety is known for its neuroprotective properties, potentially influencing cognitive functions and neurodegenerative disease pathways.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
  • Cell Cycle Interference : By affecting cell cycle regulation, this compound may induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to the compound :

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior efficacy .
  • Anticancer Studies : Research published in the Journal of Medicinal Chemistry reported that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotective Activity : In vitro studies revealed that derivatives containing tetrahydro-pyran structures enhanced neuronal survival under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveEnhances neuronal survival under oxidative stress

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-25-20-4-2-17(3-5-20)10-15-27(23,24)21-16-18-6-11-22(12-7-18)19-8-13-26-14-9-19/h2-5,18-19,21H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLEOPYSWGHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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